
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19BrN4O2S and its molecular weight is 519.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a novel derivative that combines the quinazolinone core with oxadiazole and thioether functionalities. This article reviews its biological activities, focusing on its antiproliferative, antimicrobial, and antioxidant properties, supported by relevant research findings and data.
1. Chemical Structure and Synthesis
The compound is synthesized through a multi-step process involving the formation of oxadiazole and quinazolinone derivatives. The structural complexity allows for interactions that can enhance biological activity. The synthesis typically involves:
- Formation of the oxadiazole ring via cyclization reactions.
- Introduction of the thioether group to increase lipophilicity and possibly enhance cellular uptake.
- Substitution at the quinazolinone core to optimize pharmacological properties.
Table 1: Structural Components of the Compound
Component | Description |
---|---|
Quinazolin-4(3H)-one | Core structure known for various activities |
1,2,4-Oxadiazole | Enhances anticancer and antimicrobial properties |
Thioether Group | Increases lipophilicity |
Bromophenyl Group | Potential for increased biological interactions |
2. Antiproliferative Activity
Research indicates that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. Specifically, studies have shown that compounds similar to This compound can inhibit cell growth in non-small cell lung cancer (NSCLC) and other malignancies.
Key Findings
- In vitro studies demonstrate that derivatives show IC50 values in the low micromolar range against NSCLC cell lines .
- Compounds targeting the epidermal growth factor receptor (EGFR) pathways have shown effectiveness in overcoming resistance mechanisms in cancer cells .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-(((3-(4-bromophenyl)... | HCC827 (EGFR-TKI sensitive) | 1.16 |
PC9 (EGFR-TKI sensitive) | 1.14 | |
A549 (EGFR-TKI resistant) | 10 |
3. Antimicrobial Activity
The presence of the oxadiazole moiety in this compound is associated with enhanced antimicrobial properties. Studies have shown that similar structures exhibit broad-spectrum activity against both gram-positive and gram-negative bacteria.
Research Insights
- Compounds containing the oxadiazole ring demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- The introduction of halogen substituents (e.g., bromine) has been linked to increased antimicrobial potency.
Table 3: Antimicrobial Activity Profile
Microorganism | Activity Observed |
---|---|
Staphylococcus aureus | Strong inhibition |
Escherichia coli | Moderate inhibition |
Candida albicans | Moderate inhibition |
4. Antioxidant Properties
The antioxidant potential of quinazolinone derivatives has been evaluated using various assays, indicating their ability to scavenge free radicals effectively.
Findings from Studies
- The compound exhibited significant radical scavenging activity in DPPH assays compared to standard antioxidants like ascorbic acid .
Table 4: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) |
---|---|
2-(((3-(4-bromophenyl)... | 85 |
Ascorbic Acid | 75 |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Several studies have investigated the antimicrobial potential of quinazolinone derivatives. For instance, compounds similar to the target molecule have shown significant antibacterial activity against various strains, including Proteus vulgaris and Bacillus subtilis. The introduction of substituents such as bromophenyl and oxadiazole rings has been linked to enhanced activity due to their ability to interact with bacterial cell membranes or inhibit essential enzymes .
Anticancer Activity
Quinazolinones are recognized for their anticancer properties. Research indicates that derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. The unique structure of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one may enhance its efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
Tyrosinase Inhibition
Recent studies have highlighted the potential of quinazolinone derivatives as tyrosinase inhibitors, which are crucial in treating hyperpigmentation disorders. The compound's structure suggests that it may effectively inhibit tyrosinase activity, thereby reducing melanin production in skin cells .
Case Studies
Eigenschaften
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O2S/c1-16-6-8-17(9-7-16)14-30-24(31)20-4-2-3-5-21(20)27-25(30)33-15-22-28-23(29-32-22)18-10-12-19(26)13-11-18/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAKPLNJXVITRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.